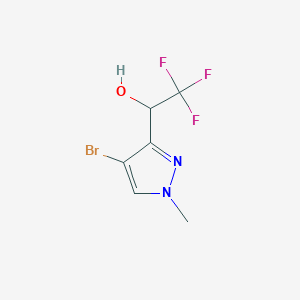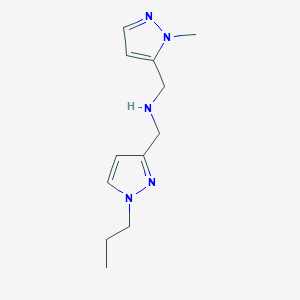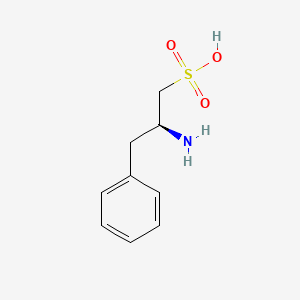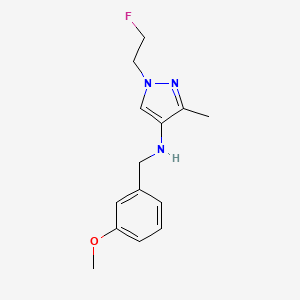![molecular formula C15H26N2O4 B15051237 tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B15051237.png)
tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrole ring fused with a hexahydropyrrolo ring, and functional groups such as tert-butyl, methoxyacetyl, and carboxylate. These structural features make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr condensation reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Formation of the Hexahydropyrrolo Ring: The hexahydropyrrolo ring can be formed through cyclization reactions involving appropriate precursors and catalysts.
Methoxyacetylation: The methoxyacetyl group can be introduced through acylation reactions using methoxyacetyl chloride in the presence of a base.
Chemical Reactions Analysis
tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate can be compared with similar compounds such as:
tert-Butyl 2-methyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate: This compound has a similar pyrrole ring structure but lacks the methoxyacetyl group, making it less versatile in certain applications.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds have a different heterocyclic core but share the tert-butyl group, which enhances their stability and biological activity.
Properties
Molecular Formula |
C15H26N2O4 |
|---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
tert-butyl 5-(2-methoxyacetyl)-6-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-10-13-11(8-17(10)12(18)9-20-5)6-7-16(13)14(19)21-15(2,3)4/h10-11,13H,6-9H2,1-5H3 |
InChI Key |
FQQNJXGXJBUWOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CCN2C(=O)OC(C)(C)C)CN1C(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051159.png)




![1-propyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051188.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051205.png)
![1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B15051211.png)

![1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051218.png)
amine](/img/structure/B15051223.png)



